A Technical Guide to (S)-2-(2-Fluorophenyl)piperidine: Synthesis, Properties, and Applications
A Technical Guide to (S)-2-(2-Fluorophenyl)piperidine: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(S)-2-(2-Fluorophenyl)piperidine is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a piperidine ring substituted with a 2-fluorophenyl group at a stereogenic center, makes it a valuable building block for the synthesis of complex pharmaceutical agents.[1][2] The piperidine moiety is a ubiquitous scaffold in numerous approved drugs, recognized for its favorable pharmacokinetic properties.[3] The introduction of a fluorine atom on the phenyl ring can modulate metabolic stability, binding affinity, and lipophilicity, making this compound a strategic intermediate in drug discovery programs, particularly those targeting the central nervous system (CNS).[4][5] This guide provides a comprehensive overview of the molecular architecture, physicochemical properties, stereoselective synthesis, and potential pharmacological applications of (S)-2-(2-Fluorophenyl)piperidine, intended for researchers and professionals in drug development.
Molecular Identity and Physicochemical Characteristics
A thorough understanding of the fundamental properties of a molecule is critical for its effective application in synthesis and biological screening. This section details the structural and physicochemical profile of (S)-2-(2-Fluorophenyl)piperidine.
Chemical Structure and Stereochemistry
The molecule consists of a saturated six-membered nitrogen-containing heterocycle (piperidine) with a 2-fluorophenyl substituent at the C2 position.[6] The "(S)" designation indicates the specific stereochemical configuration at this chiral center, which is crucial for its interaction with biological targets.[4]
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IUPAC Name: (S)-2-(2-Fluorophenyl)piperidine
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SMILES: FC1=CC=CC=C1[C@H]2NCCCC2[7]
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InChI Key: TVVQOANABUGGFL-UHFFFAOYSA-N[6]
The presence of the fluorine atom ortho to the point of attachment introduces specific electronic and steric effects, influencing the molecule's conformation and reactivity.
Physicochemical Data
The following table summarizes the key physicochemical properties of (S)-2-(2-Fluorophenyl)piperidine and its common hydrochloride salt form.
| Property | Value | Source(s) |
| CAS Number | 1228559-38-3 | [7] |
| Molecular Formula | C₁₁H₁₄FN | [6][7] |
| Molecular Weight | 179.23 g/mol | [7] |
| Appearance | Typically a colorless to pale yellow liquid or solid | [8] |
| Storage | Store at 2-8°C, sealed in a dry environment | [9][10] |
| Predicted XlogP | 2.3 | [6] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 1 | [9] |
| Rotatable Bonds | 1 | [9] |
Note: Data for the free base unless otherwise specified. The hydrochloride salt (CAS: 1185010-62-1) is often used to improve solubility and handling.[9][11]
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
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Mass Spectrometry: The predicted monoisotopic mass is 179.11102 Da. Common adducts observed in electrospray ionization (ESI-MS) would include [M+H]⁺ at m/z 180.11830 and [M+Na]⁺ at m/z 202.10024.[6]
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NMR Spectroscopy:
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¹H NMR: Expect complex multiplets for the aromatic protons (approx. 7.0-7.4 ppm) due to fluorine coupling. The piperidine ring protons will appear as a series of multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The proton at the chiral center (C2) will have a distinct chemical shift.
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¹³C NMR: The spectrum will show 11 distinct carbon signals, with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.
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¹⁹F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent protons providing key structural information.
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Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic, 2800-3100 cm⁻¹), C=C stretching (aromatic, ~1600 cm⁻¹), and a strong C-F stretching band.
Synthesis and Manufacturing Insights
The synthesis of enantiomerically pure 2-arylpiperidines is a significant challenge in organic chemistry.[12] Methods must be highly selective to produce the desired (S)-enantiomer, which is critical for pharmacological efficacy.
Retrosynthetic Strategy
A common approach to synthesizing chiral 2-substituted piperidines involves the asymmetric modification of a pre-formed piperidine or pyridine ring, or the cyclization of a chiral acyclic precursor. Key strategies include asymmetric hydrogenation of pyridine derivatives, nucleophilic addition to chiral imines, or resolution of a racemic mixture.[13][14]
Caption: Retrosynthetic analysis of (S)-2-(2-Fluorophenyl)piperidine.
Recommended Asymmetric Synthesis Protocol: Catalytic Hydrogenation
One of the most efficient methods for preparing enantiopure piperidines is the asymmetric hydrogenation of the corresponding pyridine precursor.[1] This protocol is based on established methodologies.
Objective: To synthesize (S)-2-(2-Fluorophenyl)piperidine via asymmetric hydrogenation of 2-(2-Fluorophenyl)pyridine.
Materials:
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2-(2-Fluorophenyl)pyridine (Substrate)
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Chiral Ruthenium or Rhodium Catalyst (e.g., a Ru(II) complex with a chiral phosphine ligand)[1]
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Hydrogen Gas (H₂)
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Solvent (e.g., Methanol, Ethanol)
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Acid (e.g., HCl, for catalyst activation if required)
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Inert gas (Argon or Nitrogen)
Protocol:
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Reactor Setup: A high-pressure hydrogenation reactor is charged with 2-(2-Fluorophenyl)pyridine and the chiral catalyst (typically 0.1-1 mol%) under an inert atmosphere.
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Solvent Addition: Degassed solvent (e.g., Methanol) is added via cannula.
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Pressurization: The reactor is sealed, purged several times with low-pressure hydrogen, and then pressurized to the target H₂ pressure (e.g., 50-100 atm).
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Rationale: High pressure increases the concentration of hydrogen in the solution, driving the reaction forward and improving the rate of conversion.
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Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 25-50°C) for 12-48 hours. Reaction progress is monitored by TLC or GC-MS.
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Rationale: The chiral catalyst coordinates to the pyridine ring, and the transfer of hydrogen occurs stereoselectively to one face of the molecule, directed by the chiral ligand environment.
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Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure.
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Purification: The crude product is purified using column chromatography on silica gel to remove the catalyst and any byproducts, yielding the enantiomerically enriched (S)-2-(2-Fluorophenyl)piperidine.
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Characterization: The product's identity is confirmed using NMR and MS. The enantiomeric excess (ee) is determined using chiral HPLC.
Workflow for Enantiomeric Purity Assessment
Confirming the stereochemical purity is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
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